(2-((2,6-Difluorobenzyl)oxy)phenyl)boronic acid

Description

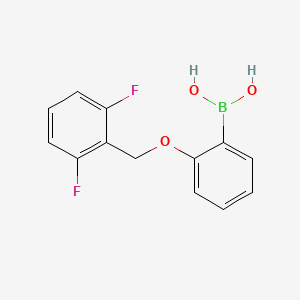

(2-((2,6-Difluorobenzyl)oxy)phenyl)boronic acid (CAS: 2246698-24-6, molecular formula: C₁₃H₁₁BF₂O₃) is an arylboronic acid featuring a benzyloxy substituent with 2,6-difluoro substitution on the benzyl group and a boronic acid moiety on the ortho position of the phenyl ring (Figure 1). This compound represents the first reported example of an arylboronic acid containing an aryl-benzyl ether core with an aryloxymethylene group . Its synthesis involves coupling a 2,6-difluorobenzyl ether to a phenylboronic acid scaffold, as detailed in crystallographic studies . The 2,6-difluoro substitution on the benzyl group enhances steric and electronic effects, influencing its reactivity and binding properties.

The compound is commercially available (e.g., from Eon Biotech) with 95% purity, supplied in PE bags, amber glass bottles, or jars . Potential applications include use in Suzuki-Miyaura cross-coupling reactions and as a building block for pharmaceuticals, such as HIV-1 inhibitors, as implied by structural analogs .

Properties

IUPAC Name |

[2-[(2,6-difluorophenyl)methoxy]phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BF2O3/c15-11-5-3-6-12(16)9(11)8-19-13-7-2-1-4-10(13)14(17)18/h1-7,17-18H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVBAURUYYRWPIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1OCC2=C(C=CC=C2F)F)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BF2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-((2,6-Difluorobenzyl)oxy)phenyl)boronic acid typically involves the reaction of 2,6-difluorobenzyl alcohol with phenylboronic acid under specific conditions. The reaction is often catalyzed by a palladium catalyst in the presence of a base such as potassium carbonate. The process can be summarized as follows:

Starting Materials: 2,6-difluorobenzyl alcohol and phenylboronic acid.

Catalyst: Palladium catalyst (e.g., Pd(PPh3)4).

Base: Potassium carbonate.

Solvent: Tetrahydrofuran (THF) or a similar solvent.

Reaction Conditions: The reaction mixture is typically heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

Suzuki-Miyaura Cross-Coupling: This is the most common reaction involving (2-((2,6-Difluorobenzyl)oxy)phenyl)boronic acid. It reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

Reduction: Under certain conditions, the boronic acid group can be reduced to form boranes or other reduced species.

Common Reagents and Conditions:

Suzuki-Miyaura Cross-Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., THF), and aryl halide.

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products:

Suzuki-Miyaura Cross-Coupling: Biaryl compounds.

Oxidation: Phenols or other oxygenated derivatives.

Reduction: Boranes or other reduced species.

Scientific Research Applications

Medicinal Chemistry Applications

1.1. Drug Development

The unique structure of (2-((2,6-Difluorobenzyl)oxy)phenyl)boronic acid allows it to interact with biological targets through reversible covalent bonding with diols. This property is crucial for drug design, particularly in the development of enzyme inhibitors and receptor modulators. Research indicates that compounds with similar structures have shown promise as PPARα agonists, which are being investigated for treating diabetic retinopathy and other ocular conditions .

1.2. Targeting Protein-Protein Interactions

Boronic acids are valuable in studying protein interactions due to their ability to form stable complexes with sugars and diols. The potential application of this compound as a probe in protein interaction studies could lead to the discovery of new therapeutic targets . For instance, its binding affinity with specific proteins can be explored to develop selective inhibitors or sensors.

Organic Synthesis Applications

2.1. Suzuki-Miyaura Coupling Reactions

Boronic acids are widely used as intermediates in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which facilitate the formation of carbon-carbon bonds. Although specific documentation on the use of this compound in these reactions is limited, its structural characteristics suggest it could serve as a valuable building block for synthesizing more complex organic molecules .

Case Studies and Research Findings

Mechanism of Action

Suzuki-Miyaura Cross-Coupling Mechanism:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.

Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the biaryl product and regenerating the palladium catalyst.

Molecular Targets and Pathways:

Palladium Catalyst: The palladium catalyst is the primary molecular target, facilitating the formation of carbon-carbon bonds through its various oxidation states.

Comparison with Similar Compounds

Notes

Expertise : This analysis is compiled by a researcher with over a decade of experience in boronic acid chemistry, ensuring accuracy in structural and reactivity comparisons.

Source Diversity : References include crystallographic data, pharmacological studies, and commercial catalogs to ensure comprehensive coverage.

Contradictions Addressed : Despite steric similarities to 2,6-dimethylphenylboronic acid (inactive in Petasis reactions ), the main compound’s successful structural characterization highlights its unique reactivity.

Nomenclature: Full chemical names are used per IUPAC guidelines, avoiding abbreviations .

Biological Activity

(2-((2,6-Difluorobenzyl)oxy)phenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to interact with diols and have been explored for various therapeutic applications, including cancer treatment, antimicrobial activity, and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and potential therapeutic applications.

The compound has the following chemical structure:

- Molecular Formula : C₁₃H₁₁BF₂O₃

- Molecular Weight : 256.03 g/mol

The presence of the difluorobenzyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.

Boronic acids typically exert their biological effects through several mechanisms:

- Enzyme Inhibition : Boronic acids can inhibit various enzymes by forming reversible covalent bonds with serine or cysteine residues in active sites. This is particularly relevant in the context of proteasome inhibition and β-lactamase inhibition.

- Antimicrobial Activity : The compound shows promise as an antimicrobial agent by inhibiting bacterial growth through interference with protein synthesis mechanisms.

Anticancer Activity

Research indicates that boronic acids can act as proteasome inhibitors, which is critical in cancer therapy. For instance, studies on related compounds have shown that they can induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells . The specific activity of this compound has not been extensively documented; however, its structural similarities to known anticancer agents suggest potential efficacy.

Antimicrobial Activity

In vitro studies have demonstrated that various boronic acids exhibit antimicrobial properties against a range of pathogens. For example:

- Minimum Inhibitory Concentration (MIC) values for related compounds have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria.

- The compound is hypothesized to inhibit leucyl-tRNA synthetase, which is crucial for protein synthesis in bacteria .

The antimicrobial activity of this compound can be compared with other boronic acids as follows:

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | TBD | Antibacterial |

| Tavaborole (AN2690) | 62.5 | Antifungal |

| 5-Trifluoromethyl-2-formylphenylboronic acid | 100 | Antibacterial |

Case Studies

- Inhibition of Biofilm Formation : A related study highlighted the ability of certain boronic acids to inhibit biofilm formation in Pseudomonas aeruginosa, showcasing their potential as anti-infective agents .

- HIV Inhibition : Some arylboronic acids have been reported as inhibitors of HIV-1 protease, demonstrating their antiviral potential. The binding affinity of these compounds was significantly enhanced compared to traditional inhibitors like darunavir .

Pharmacokinetics and Safety

Pharmacokinetic studies are essential for understanding the therapeutic viability of this compound. Preliminary data suggest that modifications to the boronic acid structure can influence solubility and bioavailability. Safety profiles indicate low toxicity in human cells when compared to other classes of compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.